molecular formula C21H19NO4 B612923 Z-Ala-Beta-Naphthyl ester CAS No. 60894-49-7

Z-Ala-Beta-Naphthyl ester

Cat. No. B612923
CAS RN: 60894-49-7
M. Wt: 349.39
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Z-Ala-Beta-Naphthyl ester (ZABN) is a synthetic, water-soluble compound used in a variety of scientific research applications. It is an ester of alanine and naphthyl, and is widely used as a substrate in enzymatic assays. ZABN has several biochemical and physiological effects, and has numerous advantages and limitations for laboratory experiments.

Scientific Research Applications

Z-Ala-Beta-Naphthyl ester is widely used in scientific research applications, including enzymatic assays, protein purification, and protein crystallization. It is also used in cell-based assays, as well as in the study of enzyme kinetics and enzyme inhibition. This compound is also used as a substrate in the study of the structure and function of proteins.

Mechanism of Action

Z-Ala-Beta-Naphthyl ester is a substrate for a variety of enzymes, including proteases, lipases, and phosphatases. It is also a substrate for some transporters, such as the sodium-dependent glucose transporter. When this compound is used as a substrate, it is hydrolyzed by the enzyme, resulting in the release of alanine and naphthyl.
Biochemical and Physiological Effects
This compound has several biochemical and physiological effects. It is a substrate for several enzymes, and it can be used to study enzyme kinetics and enzyme inhibition. This compound is also a substrate for some transporters, and it can be used to study the structure and function of proteins. In addition, this compound has been used in cell-based assays, and it has been shown to have an inhibitory effect on cell growth.

Advantages and Limitations for Lab Experiments

Z-Ala-Beta-Naphthyl ester has several advantages for laboratory experiments. It is a water-soluble compound, and it is easy to synthesize. It is also a substrate for a variety of enzymes, and it can be used to study enzyme kinetics and enzyme inhibition. In addition, this compound is a substrate for some transporters, and it can be used to study the structure and function of proteins. However, this compound also has some limitations. It is not a very stable compound, and it can be hydrolyzed by enzymes. In addition, it has an inhibitory effect on cell growth, and it can interfere with some cell-based assays.

Future Directions

The future of Z-Ala-Beta-Naphthyl ester research is promising. This compound can be used to study the structure and function of proteins, and it can be used to study enzyme kinetics and enzyme inhibition. In addition, this compound can be used in cell-based assays, and it can be used to study the effects of drugs on cells. Furthermore, this compound can be used to study the effects of environmental toxins on cells. Finally, this compound can be used to study the effects of genetic mutations on cells.

Synthesis Methods

Z-Ala-Beta-Naphthyl ester is synthesized through a reaction between alanine and naphthyl. The alanine is first reacted with a base, such as sodium hydroxide, to form a salt. The salt is then reacted with naphthyl to form the this compound ester. This reaction is usually performed in an aqueous solution, and the reaction yields a yield of approximately 80%.

properties

IUPAC Name

naphthalen-2-yl (2S)-2-(phenylmethoxycarbonylamino)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19NO4/c1-15(22-21(24)25-14-16-7-3-2-4-8-16)20(23)26-19-12-11-17-9-5-6-10-18(17)13-19/h2-13,15H,14H2,1H3,(H,22,24)/t15-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFRJBGYAMMSYFN-HNNXBMFYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)OC1=CC2=CC=CC=C2C=C1)NC(=O)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)OC1=CC2=CC=CC=C2C=C1)NC(=O)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.